Carvedilol N-beta-D-Glucuronide

Drug Metabolism Glucuronidation Structural Elucidation

Carvedilol N-beta-D-Glucuronide (CAS 216973-69-2, molecular formula C₃₀H₃₄N₂O₁₀, MW 582.6) is a site-specific phase II metabolite of the non-selective β/α₁-adrenergic antagonist carvedilol, formed through N-glucuronidation at the carbazole nitrogen atom via UDP-glucuronosyltransferase (UGT) enzymes. Unlike the more commonly referenced carvedilol β-D-glucuronide (CAS 114869-83-9), which is an O-linked conjugate at the aliphatic hydroxyl (mixture of diastereomers), Carvedilol N-beta-D-Glucuronide represents a structurally and analytically distinct entity that is the predominant circulating glucuronide metabolite in humans, accounting for approximately 32% of urinary drug-related material following oral administration of carvedilol.

Molecular Formula C30H34N2O10
Molecular Weight 582.6 g/mol
Cat. No. B13430710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol N-beta-D-Glucuronide
Molecular FormulaC30H34N2O10
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3C5C(C(C(C(O5)C(=O)O)O)O)O)O
InChIInChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-31-15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32(20)29-27(36)25(34)26(35)28(42-29)30(37)38/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1
InChIKeyGHYHSBBNBWDDCI-MGBYVDSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carvedilol N-beta-D-Glucuronide (CAS 216973-69-2): A Site-Specific Phase II Metabolite Reference Standard for Pharmacokinetic and Drug Interaction Studies


Carvedilol N-beta-D-Glucuronide (CAS 216973-69-2, molecular formula C₃₀H₃₄N₂O₁₀, MW 582.6) is a site-specific phase II metabolite of the non-selective β/α₁-adrenergic antagonist carvedilol, formed through N-glucuronidation at the carbazole nitrogen atom via UDP-glucuronosyltransferase (UGT) enzymes [1]. Unlike the more commonly referenced carvedilol β-D-glucuronide (CAS 114869-83-9), which is an O-linked conjugate at the aliphatic hydroxyl (mixture of diastereomers), Carvedilol N-beta-D-Glucuronide represents a structurally and analytically distinct entity that is the predominant circulating glucuronide metabolite in humans, accounting for approximately 32% of urinary drug-related material following oral administration of carvedilol [2]. This compound serves as a critical reference standard for bioanalytical method development, metabolite identification, UGT phenotyping, and drug-drug interaction (DDI) risk assessment studies.

Why Carvedilol N-beta-D-Glucuronide Cannot Be Substituted by Generic Carvedilol Glucuronide Mixtures in Regulated Analytical Workflows


Substituting Carvedilol N-beta-D-Glucuronide (CAS 216973-69-2) with generic 'carvedilol glucuronide' (CAS 114869-83-9, a mixture of O-glucuronide diastereomers) introduces structural ambiguity that compromises analytical specificity, quantitative accuracy, and regulatory compliance. The two forms differ fundamentally in their site of glucuronidation: the N-glucuronide is conjugated at the carbazole secondary amine, whereas the O-glucuronide mixture is conjugated at the aliphatic hydroxyl group [1]. These structural differences produce distinct chromatographic retention times, mass spectrometric fragmentation patterns, and differential susceptibility to β-glucuronidase hydrolysis [2]. In addition, the N-glucuronide and O-glucuronide forms exhibit divergent UGT isoform dependence—UGT1A1, UGT2B4, and UGT2B7 contribute differentially to each conjugate's formation—meaning that using an undefined mixture can confound enzyme kinetic studies and pharmacogenetic association analyses [3]. For laboratories performing validated bioanalytical method development, metabolite identification, or DDI risk assessment, the use of the structurally defined N-glucuronide standard is essential to ensure data integrity and reproducibility.

Carvedilol N-beta-D-Glucuronide: Quantitative Comparative Evidence for Scientific Selection Versus Closest Analogs


Structural Site-of-Conjugation Identity: Carbazole-N-Linked Glucuronide Versus Aliphatic O-Linked Glucuronides

Carvedilol N-beta-D-Glucuronide is conjugated at the carbazole nitrogen (N-glucuronide), whereas the generic carvedilol glucuronide (CAS 114869-83-9) is an O-glucuronide conjugated at the aliphatic hydroxyl group. Schaefer et al. (1992) definitively resolved these structural isomers using differential acetylation reactivity: the carbazole nitrogen of carvedilol was unreactive toward acetic anhydride under all conditions tested (both pyridine and aqueous solution), while the aliphatic amine and hydroxyl groups showed condition-dependent acetylation [1]. Based on these distinct acetylation patterns, five glucuronide metabolites were structurally resolved, including one carbazole-N-linked glucuronide, two diastereomeric O-linked glucuronides, and two diastereomeric carbamoyl glucuronides [1]. This site-specific structural identity has direct analytical consequences for chromatographic separation, mass spectrometric detection, and enzymatic hydrolysis protocols.

Drug Metabolism Glucuronidation Structural Elucidation

CYP3A4 Time-Dependent Inhibition: Reduced DDI Liability of Glucuronide Metabolite Versus Parent Carvedilol

In a systematic screening of 16 major drug glucuronide metabolites against nine CYP enzymes in human liver microsomes, carvedilol β-D-glucuronide exhibited weak time-dependent inhibition (TDI) of CYP3A, whereas the parent drug carvedilol demonstrated potent mechanism-based inactivation of CYP3A [1]. Specifically, the IC₅₀ of parent carvedilol for CYP3A inhibition decreased from 7.0 µM to 1.1 µM after a 30-minute preincubation with NADPH—an approximately 6.4-fold IC₅₀ shift indicating strong time-dependent inactivation [1]. The maximal inactivation constant (k_inact) and the inhibitor concentration causing half of k_inact (K_I) for CYP3A inactivation by carvedilol were 0.051 min⁻¹ and 1.8 µM, respectively [1]. In contrast, carvedilol β-D-glucuronide showed only weak TDI, demonstrating that glucuronidation substantially attenuates the CYP3A inactivation potency of carvedilol [1]. Among the seven glucuronides that exhibited CYP inhibition, carvedilol β-D-glucuronide and diclofenac acyl-β-D-glucuronide were selected for detailed investigation due to their CYP3A inhibitory activity [1]. Notably, diclofenac acyl-β-D-glucuronide showed a 4-fold IC₅₀ shift (from 400 to 98 µM), making carvedilol glucuronide the weaker CYP3A inactivator among the two [1].

Drug-Drug Interaction Cytochrome P450 Time-Dependent Inhibition

Quantitative Metabolic Abundance: Carvedilol Glucuronide as the Dominant Circulating and Urinary Metabolite in Humans

In a definitive human mass balance study using [¹⁴C]-labeled carvedilol administered orally at 50 mg to healthy volunteers, carvedilol-glucuronide was identified as the single most abundant drug-related species in both plasma and urine [1]. At 1.5 hours post-dose, unchanged carvedilol represented only 9% of total plasma radioactivity, while carvedilol-glucuronide accounted for 22% [1]. In urine, carvedilol-glucuronide constituted 32% of excreted radioactivity, substantially exceeding unchanged drug (2%), side-chain oxidation products (~25%), and ring-hydroxylated metabolites (18%) [1]. A complementary pharmacokinetic study confirmed that carvedilol glucuronide represents 5.2% of the administered oral dose recovered in urine, compared to only 0.3% excreted as unchanged parent drug, with the total plasma radioactivity exhibiting a prolonged half-life of 39 hours [2]. These data establish carvedilol glucuronide—and by structural inference, the N-glucuronide as its major component—as the quantitatively dominant metabolite species requiring accurate quantification in any bioanalytical method intended for pharmacokinetic studies or therapeutic drug monitoring.

Pharmacokinetics Phase II Metabolism Bioanalysis

UGT Isoform-Specific Formation Kinetics: Differential Km and Vmax for G1 and G2 Glucuronide Forms in Human Liver Microsomes

Ohno et al. (2004) resolved two distinct carvedilol glucuronide forms (G1 and G2) in human liver microsomes and determined their formation kinetics by Lineweaver-Burk analysis [1]. In pooled human liver microsomes, G1 formation exhibited a K_m of 26.6 µM and V_max of 106 pmol/min/mg protein, whereas G2 formation showed a K_m of 46.0 µM and V_max of 44.5 pmol/min/mg protein—representing a 1.73-fold higher K_m and 2.38-fold lower V_max for G2 relative to G1 [1]. The catalytic efficiency (V_max/K_m) for G1 was therefore approximately 4.1-fold higher than for G2 in human liver microsomes [1]. Critically, these two glucuronide forms were catalyzed by distinct UGT isoform panels: G1 formation was mediated by UGT2B4 and UGT2B7, whereas G2 formation was mediated by UGT2B4 and UGT1A1 [1]. Recombinant UGT isoform analysis confirmed that UGT2B4 formed both G1 and G2, UGT1A1 formed only G2, and UGT2B7 formed only G1 [1]. The K_m values for recombinant UGT1A1, UGT2B4, and UGT2B7 (range 22.1–55.1 µM) were comparable to those of native liver microsomes, while V_max values were lower (3.33–7.88 pmol/min/mg protein), consistent with single-enzyme versus multi-enzyme systems [1].

UDP-Glucuronosyltransferase Enzyme Kinetics Isoform Selectivity

Stereoselective Glucuronidation Kinetics: (S)-Carvedilol Enantiomer Exhibits 4.9-Fold Higher Km but 2.6-Fold Higher Vmax Than (R)-Carvedilol

Xu et al. (2007) demonstrated significant stereoselectivity in carvedilol glucuronidation using three individual Chinese liver microsome preparations [1]. Non-linear regression analysis of enzyme kinetics revealed that (S)-carvedilol glucuronidation exhibited a K_m of 118 ± 44 µmol/L and V_max of 2,500 ± 833 pmol/(min·mg protein), whereas (R)-carvedilol glucuronidation displayed a K_m of 24 ± 7 µmol/L and V_max of 953 ± 399 pmol/(min·mg protein) [1]. The stereoselective difference was statistically significant (P < 0.05) [1]. The approximately 4.9-fold higher K_m for the (S)-enantiomer indicates lower binding affinity, yet the 2.6-fold higher V_max suggests greater catalytic capacity once bound, yielding a complex stereoselective metabolic profile [1]. The calculated intrinsic clearance (V_max/K_m) was approximately 21.2 µL/(min·mg) for (S)-carvedilol versus 39.7 µL/(min·mg) for (R)-carvedilol, indicating an approximately 1.9-fold higher intrinsic clearance for the (R)-enantiomer [1]. These data provide a mechanistic basis for the clinically observed enantioselective pharmacokinetics of carvedilol, where (R)-carvedilol plasma concentrations are approximately 2-fold higher than (S)-carvedilol [1].

Enantioselective Metabolism Chiral Pharmacokinetics Stereoselectivity

Carvedilol N-beta-D-Glucuronide: Validated Application Scenarios for Bioanalytical, DDI, and Pharmacogenetic Research


LC-MS/MS Bioanalytical Method Development and Validation for Regulated Pharmacokinetic Studies

Carvedilol N-beta-D-Glucuronide (CAS 216973-69-2) serves as the definitive reference standard for developing and validating LC-MS/MS methods intended to quantify carvedilol glucuronide metabolites in human plasma and urine. Given that carvedilol-glucuronide constitutes 32% of urinary drug-related material and 22% of plasma radioactivity at 1.5 hours post-dose—making it the single most abundant metabolite species [1]—any bioanalytical method that omits this analyte fails to capture the majority of circulating drug-related material. The structurally defined N-glucuronide standard enables accurate optimization of multiple reaction monitoring (MRM) transitions, establishment of calibration curves, and determination of extraction recovery, matrix effects, and stability under various storage conditions. This is particularly critical for ANDA submissions, bioequivalence studies, and clinical pharmacokinetic investigations where regulatory agencies require validated methods for major circulating metabolites. The N-glucuronide's distinct chromatographic retention time and MS/MS fragmentation pattern, differentiated from O-glucuronide diastereomers [2], ensures specificity in complex biological matrices.

Drug-Drug Interaction Risk Assessment: Differentiating Parent Drug from Metabolite-Mediated CYP3A4 Inactivation

The finding that carvedilol β-D-glucuronide exhibits only weak time-dependent inhibition of CYP3A4, whereas the parent drug carvedilol is a potent mechanism-based inactivator (IC₅₀ shift from 7.0 to 1.1 µM, k_inact = 0.051 min⁻¹, K_I = 1.8 µM) [1], positions the N-glucuronide reference standard as an essential reagent for DDI studies. Researchers can use the purified N-glucuronide to conduct definitive in vitro experiments that isolate metabolite-specific CYP inhibition from parent drug effects, enabling accurate determination of whether clinical DDIs attributed to carvedilol arise from the parent compound, the glucuronide metabolite, or their combined action. This differentiation is essential for PBPK model parameterization and for regulatory DDI risk assessment under FDA and EMA guidances. Static predictions from the Kahma et al. (2024) study indicated that carvedilol causes a significant (>1.25-fold) increase in the exposure of CYP3A substrates midazolam and simvastatin [1], underscoring the clinical relevance of accurate CYP3A inhibition attribution.

UGT Isoform Phenotyping and Pharmacogenetic Association Studies

The differential UGT isoform selectivity for carvedilol glucuronide formation—UGT2B4 and UGT2B7 for G1 glucuronide, UGT2B4 and UGT1A1 for G2 glucuronide [1]—enables the use of Carvedilol N-beta-D-Glucuronide as a probe substrate for UGT activity phenotyping. Because G1 formation (K_m = 26.6 µM, V_max = 106 pmol/min/mg) is catalyzed exclusively by UGT2B4 and UGT2B7, while G2 formation (K_m = 46.0 µM, V_max = 44.5 pmol/min/mg) requires UGT2B4 and UGT1A1, the N-glucuronide standard allows researchers to quantify isoform-specific metabolic activity in genotyped human liver microsomes or recombinant UGT systems [1]. This is clinically relevant because UGT1A1 polymorphisms (e.g., UGT1A1*28) and UGT2B7 variants are common in human populations and may affect carvedilol clearance, potentially explaining inter-individual variability in drug exposure and response. The 4.1-fold difference in catalytic efficiency (V_max/K_m) between G1 and G2 formation further highlights the quantitative importance of isoform-specific activity measurements.

Enantioselective Pharmacokinetic Modeling and Chiral Bioanalysis

The demonstrated stereoselectivity of carvedilol glucuronidation—with (S)-carvedilol showing 4.9-fold higher K_m (118 vs 24 µM) and 2.6-fold higher V_max (2,500 vs 953 pmol/min/mg) compared to (R)-carvedilol [1]—makes the N-glucuronide standard indispensable for enantioselective pharmacokinetic studies. Because the (S)-enantiomer carries the β-blocking activity while both enantiomers are equipotent α₁-blockers, understanding enantiomer-specific glucuronidation clearance is directly relevant to interpreting carvedilol's complex clinical pharmacology. The N-glucuronide reference standard enables the development of chiral LC-MS/MS methods that simultaneously quantify (R)- and (S)-carvedilol glucuronides, as demonstrated by Nardotto et al. (2017) who achieved quantification limits of 0.05 ng/mL for carvedilol enantiomers and their metabolites [2]. Population pharmacokinetic modeling using these data revealed that despite CYP2C9 inhibition in type 2 diabetes patients receiving glibenclamide, total carvedilol clearance was maintained through compensatory CYP2D6 activity [2], highlighting the importance of capturing both oxidative and conjugative metabolic pathways.

Quote Request

Request a Quote for Carvedilol N-beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.